molecular formula C13H15FN2O4 B6632174 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

Cat. No. B6632174
M. Wt: 282.27 g/mol
InChI Key: HSSAADVPIGAKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as FPMOC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPMOC is a derivative of pyridine, which is a heterocyclic organic compound that is commonly used in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of enzymes that are involved in the biosynthesis of peptides. 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to inhibit the activity of peptidyl transferase, which is an enzyme that catalyzes the formation of peptide bonds during protein synthesis. 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to inhibit the activity of aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides.
Biochemical and Physiological Effects
4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid inhibits the growth of cancer cells, such as breast cancer and lung cancer cells. 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to inhibit the activity of HIV-1 protease, which is an enzyme that is essential for the replication of the HIV virus. In vivo studies have shown that 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has anti-inflammatory and analgesic effects, and it has been proposed as a potential drug for the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a versatile building block for the synthesis of peptides and peptidomimetics, and it can be used to introduce fluorine atoms into the structure of peptides, which can enhance their biological activity and stability. However, 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid also has some limitations. It is relatively expensive compared to other building blocks, and it requires specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid. One direction is the development of new synthetic methods for 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid that are more efficient and cost-effective. Another direction is the optimization of the structure and properties of 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid-based peptidomimetics for the treatment of various diseases. Additionally, the mechanism of action of 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid needs to be further elucidated, and its potential toxicity and side effects need to be evaluated in preclinical and clinical studies.

Synthesis Methods

The synthesis of 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid involves the reaction of 5-fluoropyridine-3-carboxylic acid with N-Fmoc-glycine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a base, such as N-methylmorpholine (NMM). The resulting intermediate is then treated with oxalyl chloride to form the acid chloride, which is then reacted with 2-aminoethanol to give 4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid.

Scientific Research Applications

4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of peptides and peptidomimetics. Peptides are short chains of amino acids that play important roles in various biological processes, such as cell signaling, enzyme catalysis, and immune response. Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, and they have been developed as potential drugs for the treatment of various diseases, such as cancer, diabetes, and HIV.

properties

IUPAC Name

4-[[(5-fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c14-10-5-9(6-15-7-10)11(17)16-8-13(12(18)19)1-3-20-4-2-13/h5-7H,1-4,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSAADVPIGAKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CN=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid

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